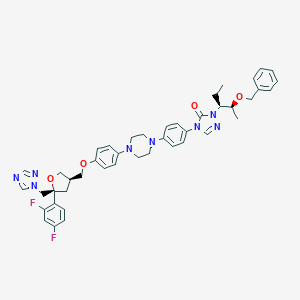
Benzylposaconazole
Vue d'ensemble
Description
Benzylposaconazole is a derivative of Posaconazole, which is an orally active triazole antifungal agent . It is used to prevent certain fungal infections (e.g., invasive Aspergillus or Candida infections) in patients who have a weakened immune system .
Synthesis Analysis
The synthesis of Posaconazole involves complex chemical reactions . It is derived from Itraconazole and involves the inhibition of the enzyme lanosterol 14α-demethylase, which is essential for sterol biosynthesis .Molecular Structure Analysis
This compound has a complex molecular structure with four chiral centers and a long side chain . Its molecular formula is C44H48F2N8O4 .Chemical Reactions Analysis
Posaconazole, from which this compound is derived, inhibits the enzyme lanosterol 14α-demethylase, consequently inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane .Physical and Chemical Properties Analysis
This compound has a molecular weight of 790.9 g/mol . It has a high XLogP3 value of 6.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 11 hydrogen bond acceptors . It also has a high topological polar surface area of 101 Ų .Applications De Recherche Scientifique
- Aperçu: PSZ présente un large spectre d'activité contre divers champignons pathogènes, y compris Candida spp. résistant aux azoles plus anciens, Cryptococcus neoformans, Aspergillus spp., Rhizopus spp., et autres champignons filamenteux et dimorphes opportunistes .
- Utilisation clinique: Il est efficace pour prévenir les infections fongiques invasives (IFI) chez les patients immunodéprimés, en particulier ceux atteints de malignités hématologiques et les receveurs de transplantations de cellules souches hématopoïétiques allogéniques .
Activité antifongique
Formule de comprimé oral solide
En résumé, le Benzylposaconazole est non seulement un agent antifongique, mais aussi un composé polyvalent ayant des applications potentielles dans les maladies tropicales négligées et la recherche sur le cancer. Ses propriétés uniques justifient une exploration et un développement plus poussés.
Mécanisme D'action
Target of Action
Benzylposaconazole, like its parent compound posaconazole, primarily targets the enzyme CYP51 . This enzyme plays a crucial role in the biosynthesis of sterols in the fungal cell membrane .
Mode of Action
This compound interacts with its target, CYP51, by binding to the heme cofactor located on the enzyme . This interaction inhibits the enzyme’s function, which is to remove the 14-methyl group in lanosterol through sequential oxidative reactions . This inhibition disrupts the conversion of 14-demethyl lanosterol to ergosterol, an essential component of the fungal cell membrane .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting the function of CYP51, this compound prevents the conversion of 14-demethyl lanosterol to ergosterol . This disruption in the pathway leads to a deficiency in ergosterol, compromising the integrity of the fungal cell membrane and leading to cell death .
Pharmacokinetics
The pharmacokinetics of this compound are likely to be similar to those of posaconazole, given their structural similarities . Posaconazole has high plasma protein binding (>95%) and a large volume of distribution (486 L) . . More research is needed to confirm the specific ADME properties of this compound.
Result of Action
The primary result of this compound’s action is the disruption of the fungal cell membrane due to ergosterol deficiency . This leads to the death of the fungal cells, making this compound an effective antifungal agent . It has a broad spectrum of activity against a variety of pathogenic fungi, including Candida spp. resistant to older azoles, Cryptococcus neoformans, Aspergillus spp., Rhizopus spp., and other opportunistic filamentous and dimorphic fungi .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the increasing agricultural use of azole compounds has led to environmental contamination, which can lead to the development of resistance in azole-naive patients . Additionally, the absorption of posaconazole, and likely this compound, can be influenced by food intake . Therefore, the timing of dose administration relative to meals can affect the drug’s bioavailability and efficacy .
Orientations Futures
The use of Posaconazole is expanding with the introduction of new formulations such as delayed-release tablets and intravenous injections . Future studies could focus on introducing differential statistics that could provide additional valuable information, as well as allowing the use of concomitant medications to determine their impact on Posaconazole concentrations on patients with compromised gastrointestinal function .
Analyse Biochimique
Biochemical Properties
Benzylposaconazole, like its parent compound Posaconazole, is expected to interact with various enzymes, proteins, and other biomolecules. It is known that Posaconazole exerts its antifungal activity by blocking the cytochrome P-450 dependent enzyme, sterol 14α-demethylase, in fungi by binding to the heme cofactor located on the enzyme . It is plausible that this compound may have similar interactions.
Cellular Effects
The cellular effects of this compound are not well-studied. Posaconazole displays a wide spectrum of activity against a variety of pathogenic fungi, including Candida spp. resistant to older azoles, Cryptococcus neoformans, Aspergillus spp., Rhizopus spp., Bacillus dermatitidis, Coccoidioides immitis, Histoplasma capsulatum and other opportunistic filamentous and dimorphic fungi . It is likely that this compound may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
Posaconazole, from which this compound is derived, exerts its effects at the molecular level by binding to the heme cofactor of the enzyme sterol 14α-demethylase, thereby inhibiting its function . This leads to a decrease in ergosterol production, an important component of the fungal cell membrane .
Metabolic Pathways
Posaconazole, from which this compound is derived, is known to interact with the enzyme sterol 14α-demethylase, which is a key enzyme for the biosynthesis of sterols in the fungal cell membrane .
Propriétés
IUPAC Name |
4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H48F2N8O4/c1-3-42(32(2)56-25-33-7-5-4-6-8-33)54-43(55)53(31-49-54)38-12-10-36(11-13-38)50-19-21-51(22-20-50)37-14-16-39(17-15-37)57-26-34-24-44(58-27-34,28-52-30-47-29-48-52)40-18-9-35(45)23-41(40)46/h4-18,23,29-32,34,42H,3,19-22,24-28H2,1-2H3/t32-,34+,42-,44-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBSQKGAKKWACB-QCKBNUSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OCC6CC(OC6)(CN7C=NC=N7)C8=C(C=C(C=C8)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]([C@H](C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OC[C@H]6C[C@](OC6)(CN7C=NC=N7)C8=C(C=C(C=C8)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H48F2N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456434 | |
| Record name | 2,5-Anhydro-4-({4-[4-(4-{1-[(2S,3S)-2-(benzyloxy)pentan-3-yl]-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl}phenyl)piperazin-1-yl]phenoxy}methyl)-1,3,4-trideoxy-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
790.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170985-86-1 | |
| Record name | 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1S,2S)-1-ethyl-2-(phenylmethoxy)propyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170985-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Benzyl posaconazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170985861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Anhydro-4-({4-[4-(4-{1-[(2S,3S)-2-(benzyloxy)pentan-3-yl]-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl}phenyl)piperazin-1-yl]phenoxy}methyl)-1,3,4-trideoxy-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-BENZYL POSACONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP42ZUV3Z5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B131038.png)
![2-[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B131041.png)
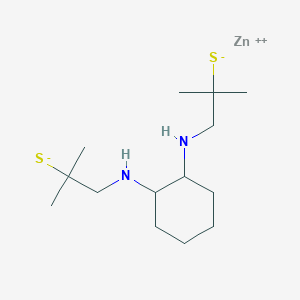


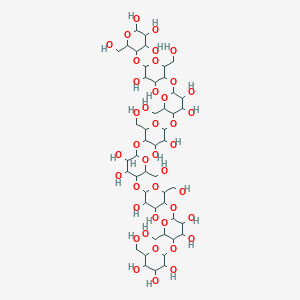
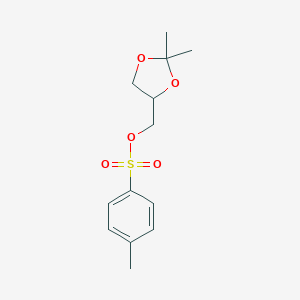
![4-Chloro-alpha-[methyl(trifluoroacetyl)amino]-benzeneacetic acid](/img/structure/B131056.png)
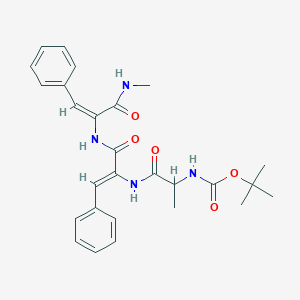
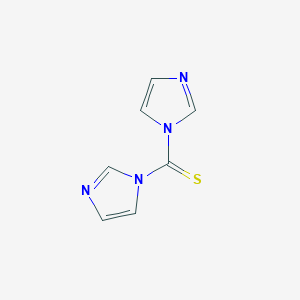
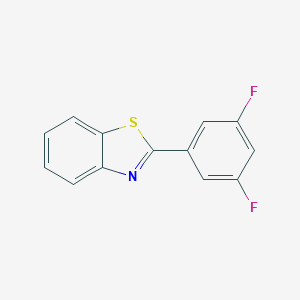

![N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide](/img/structure/B131072.png)
